molecular formula C8H4F3NS B6242349 5-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 537033-60-6

5-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No. B6242349
CAS RN: 537033-60-6
M. Wt: 203.2
InChI Key:
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Description

5-(Trifluoromethyl)thieno[3,2-b]pyridine is a heterocyclic aromatic compound belonging to the thienopyridine family. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 260.2 g/mol. It is also known as 5-TFP and is used in various scientific applications, such as synthetic organic chemistry, medicinal chemistry, and materials science.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)thieno[3,2-b]pyridine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of essential proteins and lipids, as well as the metabolism of drugs.
Biochemical and Physiological Effects
5-(Trifluoromethyl)thieno[3,2-b]pyridine has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of several species of bacteria and fungi, as well as inhibit the activity of several enzymes involved in the metabolism of drugs. In vivo studies have demonstrated that it can reduce inflammation and pain, and reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(trifluoromethyl)thieno[3,2-b]pyridine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable under a wide range of conditions. However, its solubility in water is low, making it difficult to use in aqueous solutions. Additionally, its effects on humans and animals are not yet fully understood, and it has not been approved for use in humans.

Future Directions

Future research on 5-(trifluoromethyl)thieno[3,2-b]pyridine could focus on improving its solubility in water, as well as developing more efficient and cost-effective methods for its synthesis. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential therapeutic applications. Finally, research could be conducted to assess its safety and toxicity, as well as its potential for use in humans.

Synthesis Methods

The synthesis of 5-(trifluoromethyl)thieno[3,2-b]pyridine can be achieved through a variety of methods. One common method involves the condensation reaction of 2-aminothiophene and trifluoromethyl chloride. This reaction produces 5-(trifluoromethyl)thieno[3,2-b]pyridine as the main product, along with other byproducts.

Scientific Research Applications

5-(Trifluoromethyl)thieno[3,2-b]pyridine has a wide range of scientific applications. It is used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. It is also used in the synthesis of organic-inorganic hybrid materials for use in catalysis, optical materials, and sensors.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(trifluoromethyl)thieno[3,2-b]pyridine involves the synthesis of a thieno[3,2-b]pyridine intermediate, which is then trifluoromethylated using a suitable reagent.", "Starting Materials": [ "2-bromo-3-nitropyridine", "2-thiophenecarboxaldehyde", "Sodium methoxide", "Trifluoromethyl iodide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 2-(thiophen-2-yl)pyridin-3-amine by reacting 2-bromo-3-nitropyridine with 2-thiophenecarboxaldehyde in the presence of sodium methoxide.", "Step 2: Cyclization of 2-(thiophen-2-yl)pyridin-3-amine to form thieno[3,2-b]pyridine using palladium on carbon as a catalyst and hydrogen gas as a reducing agent.", "Step 3: Trifluoromethylation of thieno[3,2-b]pyridine using trifluoromethyl iodide as a reagent and a suitable base." ] }

CAS RN

537033-60-6

Product Name

5-(trifluoromethyl)thieno[3,2-b]pyridine

Molecular Formula

C8H4F3NS

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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